3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is known for its diverse biological activities and potential therapeutic applications. It features a chromen-4-one core structure with various substituents, including a 4-chlorophenyl group, an ethylpiperazinylmethyl group, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the chromen-4-one core with a 4-chlorophenyl group using a suitable chlorinating agent.
Attachment of the Ethylpiperazinylmethyl Group: The ethylpiperazinylmethyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate alkylating agent.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation of the chromen-4-one core using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydroxylation: Additional hydroxyl groups can be introduced through hydroxylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Piperazine, ethylamine.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-8-[(4-methylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one
- 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-ol
- 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-thione
Uniqueness
The unique combination of substituents in 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-25-10-12-26(13-11-25)14-19-20(27)9-8-18-22(28)21(15(2)29-23(18)19)16-4-6-17(24)7-5-16/h4-9,27H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUKASPAEYYEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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